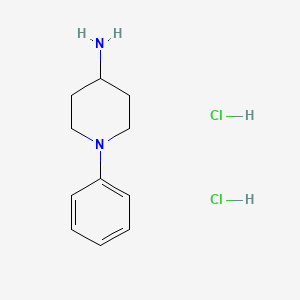

1-Phenylpiperidin-4-amine dihydrochloride

Descripción general

Descripción

1-Phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a white powder and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

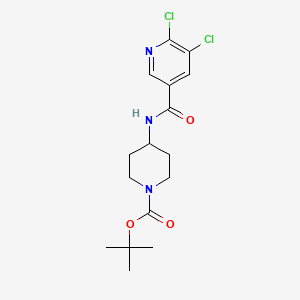

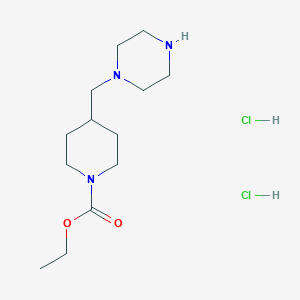

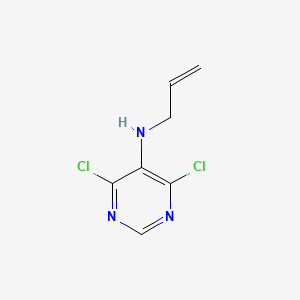

The synthesis of 1-Phenylpiperidin-4-amine dihydrochloride involves several steps. One method involves the reaction of N- (tert-Butoxycarbonyl)-4-piperidone with aniline to yield the product . The resulting solution is stirred overnight at room temperature, then concentrated under vacuum. The residue is dissolved in ethyl acetate, and the solids are collected by filtration and washed with ethyl acetate to yield 1-Phenylpiperidin-4-amine dihydrochloride as a white solid .Molecular Structure Analysis

The InChI code for 1-Phenylpiperidin-4-amine dihydrochloride is 1S/C11H16N2.2ClH/c12-10-6-8-13 (9-7-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Phenylpiperidin-4-amine dihydrochloride is a solid at room temperature . It has a molecular weight of 249.18 . It is soluble in DMF (0.16 mg/ml), DMSO (10 mg/ml), ethanol (0.25 mg/ml), methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Aplicaciones Científicas De Investigación

Catalytic System for Environmentally Benign Synthesis of Cyclic Amines

A significant application of 1-phenylpiperidin-4-amine derivatives in scientific research involves the development of new catalytic systems for the N-heterocyclization of primary amines with diols. This process, catalyzed by a CpIr complex, facilitates the synthesis of five-, six-, and seven-membered cyclic amines with good to excellent yields, generating only water as a byproduct. A noteworthy achievement in this domain is the two-step asymmetric synthesis of (S)-2-phenylpiperidine, employing (R)-1-phenylethylamine as the starting primary amine, illustrating an efficient method for producing cyclic amines in an environmentally friendly manner (Fujita et al., 2004).

Synthetic Approach to 4-amino-3-phenylpiperidine

Another research avenue involves the synthesis and resolution of cis-4-amino-1-benzyl-3-phenylpiperidine through reductive amination of the respective 4-piperidone via its oxime. This process culminates in the resolution of the racemate by crystallization as the mandelate, achieving an enantiomeric purity of 97% ee. The absolute configuration of one enantiomer was confirmed via X-ray single crystal diffraction, showcasing a method for preparing enantiomerically pure 4-amino-3-phenylpiperidine derivatives (Schramm & Christoffers, 2009).

Prediction of 1H Chemical Shifts in Amines

Research on 1-phenylpiperidin-4-amine derivatives also extends to the prediction of ^1H NMR chemical shifts in amines, including 4-phenylpiperidine. This study utilized twenty-one conformationally fixed amines to investigate the effect of the amino group on ^1H chemical shifts. The CHARGE model, along with ab initio calculations, was applied to analyze these effects, providing insights into the structural and electronic factors influencing NMR chemical shifts in amines (Basso, Gauze, & Abraham, 2007).

Bioisosteric Replacement in NPY1 Receptor Antagonists

In medicinal chemistry, 4-amino-N-arylpiperidines, including derivatives of 1-phenylpiperidin-4-amine, have been identified as effective bioisosteres for N-arylpiperazines in dihydropyridine NPY1 receptor antagonists. This discovery underscores the versatility of 1-phenylpiperidin-4-amine derivatives in drug development, particularly in the creation of new therapeutic agents targeting the NPY1 receptor (Luo et al., 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Propiedades

IUPAC Name |

1-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVAKLVDZXSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705460 | |

| Record name | 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpiperidin-4-amine dihydrochloride | |

CAS RN |

1082662-38-1 | |

| Record name | 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

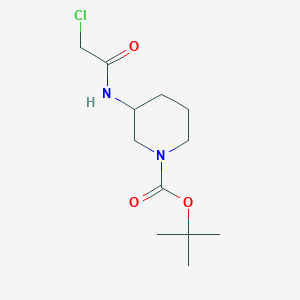

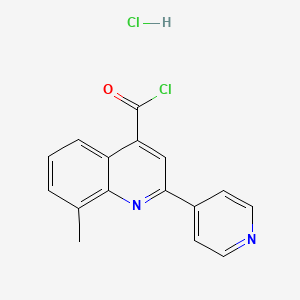

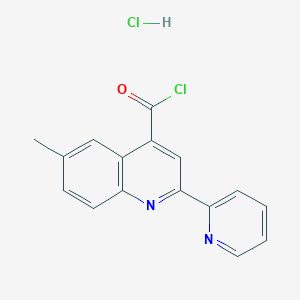

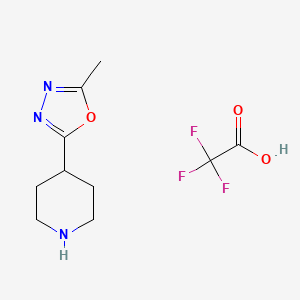

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)

![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)